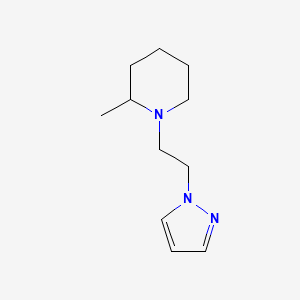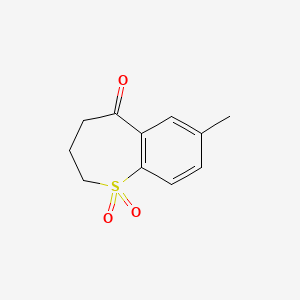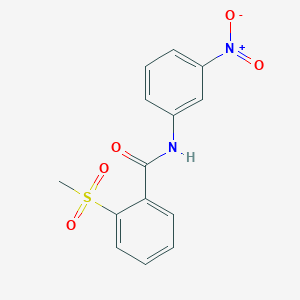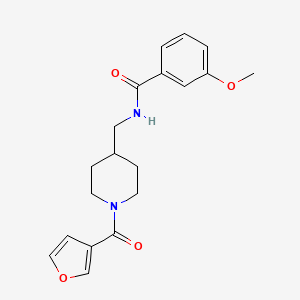
1-(2-(1H-pyrazol-1-yl)ethyl)-2-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-(2-(1H-pyrazol-1-yl)ethyl)-2-methylpiperidine” is a chemical compound with the molecular formula C10H17N3. It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringC1CC(CCN1)CCn2cccn2 . This indicates that the compound contains a piperidine ring attached to a pyrazole ring via an ethyl group.
Scientific Research Applications
Synthesis and Characterization
- Synthesis of Pyrazole Derivatives : The reaction of hydroxymethyl pyrazole derivatives with primary amines yields various N-((1H-pyrazol-1-yl) methyl) pyrimidin-2-amine derivatives. These compounds are synthesized and characterized using FT-IR, UV-visible, proton NMR spectroscopy, mass spectroscopy, and single crystal X-ray crystallography. Such derivatives are investigated for their geometric parameters and potential biological activity against breast cancer and microbes (Titi et al., 2020).
- Regioselective Reaction and Mannich Bases : The aminomethylation of 1,2,4-triazoles with formaldehyde and N-methylpiperazine leads to new Schiff and Mannich bases with significant antimicrobial activity (Isloor et al., 2009).
Biological Applications
- Antitumor, Antifungal, and Antibacterial Activities : Pyrazole derivatives show potential antitumor, antifungal, and antibacterial pharmacophore sites. These compounds' structure-activity relationships are explored to identify potential therapeutic agents (Titi et al., 2020).
- Antioxidant and Antimicrobial Activities : Some pyrazole derivatives exhibit significant antioxidant and antimicrobial activities, highlighting their potential as therapeutic agents (El‐Borai et al., 2013).
Advanced Applications
- PET Imaging Agents : Synthesis of specific pyrazole derivatives for potential PET imaging agents targeting the IRAK4 enzyme in neuroinflammation research demonstrates the diverse applications of such compounds beyond traditional therapeutic areas (Wang et al., 2018).
properties
IUPAC Name |
2-methyl-1-(2-pyrazol-1-ylethyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c1-11-5-2-3-7-13(11)9-10-14-8-4-6-12-14/h4,6,8,11H,2-3,5,7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOBZZSWTGZNDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CCN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide](/img/structure/B2467573.png)
![N4-(4-ethoxyphenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2467574.png)
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-iodobenzamide](/img/structure/B2467575.png)
![3,4-dimethyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2467576.png)
![3-Methoxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid](/img/structure/B2467578.png)




![1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B2467590.png)

![N-(3,5-dimethylphenyl)-1-(7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2467594.png)

